6-Chloroacetamidotetramethyl Rhodamine
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Overview
Description
6-Chloroacetamidotetramethyl Rhodamine: is a fluorescent dye belonging to the rhodamine family. It is known for its bright fluorescence and is widely used as a labeling agent in various scientific fields. The compound has the molecular formula C26H24ClN3O4 and a molecular weight of 477.94 g/mol . It is often used in biological and chemical research due to its ability to bind to specific molecules and emit fluorescence, making it a valuable tool for imaging and detection.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-Chloroacetamidotetramethyl Rhodamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of tetramethyl rhodamine.
Chlorination: Tetramethyl rhodamine is chlorinated to introduce the chloro group.
Acetamidation: The chlorinated intermediate is then reacted with acetamide to form this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and reaction time.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
6-Chloroacetamidotetramethyl Rhodamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its fluorescence properties.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation and Reduction Products: These reactions can lead to changes in the fluorescence properties of the compound, producing different fluorescent derivatives.
Scientific Research Applications
6-Chloroacetamidotetramethyl Rhodamine is extensively used in scientific research due to its fluorescent properties:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy to label and visualize cellular components.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of sensors and imaging devices.
Mechanism of Action
The mechanism of action of 6-Chloroacetamidotetramethyl Rhodamine involves its ability to bind to specific molecular targets and emit fluorescence upon excitation. The compound’s fluorescence is due to the presence of a conjugated system that absorbs light and re-emits it at a different wavelength. This property makes it useful for imaging and detection applications.
Comparison with Similar Compounds
Rhodamine B: Another fluorescent dye with similar properties but different molecular structure.
Tetramethyl Rhodamine: The parent compound of 6-Chloroacetamidotetramethyl Rhodamine.
Rhodamine 6G: A widely used fluorescent dye with different spectral properties.
Uniqueness:
This compound is unique due to the presence of the chloroacetamido group, which enhances its binding affinity and fluorescence properties compared to other rhodamine derivatives .
Properties
IUPAC Name |
N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O4/c1-29(2)16-6-9-19-22(12-16)33-23-13-17(30(3)4)7-10-20(23)26(19)21-11-15(28-24(31)14-27)5-8-18(21)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLQGIJLQWWVLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)NC(=O)CCl)C(=O)O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652510 |
Source
|
Record name | N-[3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-6-yl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159435-08-2 |
Source
|
Record name | N-[3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-6-yl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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